molecular formula C15H22N2O2 B4503997 N-(4-methoxyphenyl)-2-(1-methyl-4-piperidinyl)acetamide

N-(4-methoxyphenyl)-2-(1-methyl-4-piperidinyl)acetamide

Cat. No.: B4503997
M. Wt: 262.35 g/mol
InChI Key: JRFHFXSKEHQOTP-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-2-(1-methyl-4-piperidinyl)acetamide is a useful research compound. Its molecular formula is C15H22N2O2 and its molecular weight is 262.35 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 262.168127949 g/mol and the complexity rating of the compound is 280. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Enzyme Inhibitory Activities and Molecular Docking Studies

A study by Virk et al. (2018) synthesized derivatives related to "N-(4-methoxyphenyl)-2-(1-methyl-4-piperidinyl)acetamide" and evaluated their inhibition potential against enzymes such as bovine carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. The compound demonstrated significant activity, indicating its potential for therapeutic applications in conditions where these enzymes are implicated. Molecular docking studies helped understand the mode of interaction with these enzymes, suggesting the compound's relevance in drug design and discovery (Virk, Rehman, Abbasi, Siddiqui, Rashid, Iqbal, Saleem, Ashraf, Shahid, Shah, 2018).

Comparative Metabolism in Liver Microsomes

Coleman et al. (2000) conducted a comparative study of the metabolism of chloroacetamide herbicides, including "this compound," in human and rat liver microsomes. This research provides insights into the compound's biotransformation and its potential toxicological implications, highlighting the importance of understanding interspecies metabolic differences in the development of safe and effective pharmaceuticals (Coleman, Linderman, Hodgson, Rose, 2000).

DNA and Protein Binding Studies

Raj (2020) explored the binding interactions of derivatives of "this compound" with calf thymus DNA and bovine serum albumin (BSA). These studies are fundamental for the development of new drugs, as they provide valuable information on the interaction of compounds with biological macromolecules, which is crucial for their pharmacodynamics and pharmacokinetics (Raj, 2020).

Analgesic Potency Evaluation

Lalinde et al. (1990) assessed the analgesic activity of a series of 3-methyl-4-(N-phenyl amido)piperidines, highlighting the significant potency and short duration of action of these compounds, including "this compound." This research underscores the potential of such compounds in the development of new analgesic drugs with improved efficacy and reduced side effects (Lalinde, Moliterni, Wright, Spencer, Ossipov, Spaulding, Rudo, 1990).

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-(1-methylpiperidin-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-17-9-7-12(8-10-17)11-15(18)16-13-3-5-14(19-2)6-4-13/h3-6,12H,7-11H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRFHFXSKEHQOTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)CC(=O)NC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.